(R)-2-Amino-5-phenylpentanoic acid (R)-2-Amino-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 36061-08-2
VCID: VC2027126
InChI: InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
SMILES: C1=CC=C(C=C1)CCCC(C(=O)O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(R)-2-Amino-5-phenylpentanoic acid

CAS No.: 36061-08-2

Cat. No.: VC2027126

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-5-phenylpentanoic acid - 36061-08-2

Specification

CAS No. 36061-08-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid
Standard InChI InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Standard InChI Key XOQZTHUXZWQXOK-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
SMILES C1=CC=C(C=C1)CCCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CCCC(C(=O)O)N

Introduction

Chemical and Structural Properties

(R)-2-Amino-5-phenylpentanoic acid is an unnatural amino acid characterized by a phenyl group attached to a pentanoic acid chain with an amino group at the C-2 position. The "R" configuration at the alpha carbon designates its specific stereochemistry, which is equivalent to the "D" configuration in the older amino acid nomenclature system . This stereochemical specificity is crucial for its biological interactions and potential pharmacological applications.

Molecular Identification and Physical Properties

The compound possesses distinct chemical identifiers and physical properties that are summarized in the following table:

PropertyValue
CAS Number36061-08-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
IUPAC Name(2R)-2-amino-5-phenylpentanoic acid
Standard InChIInChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Standard InChIKeyXOQZTHUXZWQXOK-SNVBAGLBSA-N
Canonical SMILESC1=CC=C(C=C1)CCCC@HN
Storage Condition2-8°C (recommended)

The compound features a carboxylic acid group (-COOH) and a primary amine (-NH2) at the alpha position, characteristic of amino acids. The phenyl group positioned at the end of a three-carbon chain extending from the alpha carbon imparts unique chemical and biological properties to this molecule .

Synthesis Methods

The synthesis of (R)-2-Amino-5-phenylpentanoic acid has been approached through various strategies, with particular emphasis on maintaining stereochemical integrity throughout the synthetic process.

Patent-Documented Synthesis Pathway

A notable synthetic route, described in patent CN111777521A, provides a safe and efficient method for obtaining this compound with high stereochemical purity. The method takes iodobenzene or mono-substituted iodobenzene and Boc-protected amino alkynoic acid as starting materials .

The synthesis involves the following key steps:

  • Coupling of iodobenzene with N-t-butyloxycarbonyl-propargylglycine in the presence of catalysts (CuCl and Pd(PPh₃)₂Cl₂)

  • Reduction of the resulting intermediate with hydrogen in the presence of a catalyst

  • Deprotection to obtain the final product

The detailed procedure from the patent reports:

"Iodobenzene (2.04g, 10mmol), N-t-butyloxycarbonyl-propargylglycine (2.13g, 10mmol), CuCl (0.04g, 0.40mmol) were added under nitrogen, dissolved in 40mL of tetrahydropyrrole, followed by addition of Pd(PPh₃)₂Cl₂(0.14g, 0.2mmol), stirring at room temperature (25 deg.C) for 1h, extracting with ethyl acetate, drying over anhydrous sodium sulfate..."

This synthesis method offers several advantages over previously documented approaches:

  • Improved safety profile

  • Higher efficiency with product yields over 87%

  • Simpler operation and control

  • Avoidance of acetyl residue issues encountered in methods using diethyl acetamidomalonate

Applications and Research Significance

Medicinal Chemistry Applications

(R)-2-Amino-5-phenylpentanoic acid and its derivatives have found significant applications in medicinal chemistry, particularly in drug development efforts.

In the development of protease inhibitors, derivatives of this compound have been explored as potential therapeutic agents. For example, related compounds have shown promise as inhibitors of HIV protease. The specific stereochemistry of the (R)-enantiomer is often crucial for interaction with biological targets, underlining the importance of stereoselective synthesis methods.

The compound's unique structure allows it to serve as a building block for more complex molecules with potential pharmaceutical applications. Its incorporation into peptide structures can modulate properties such as stability, lipophilicity, and receptor binding affinity .

Biochemical Research

In biochemical research, (R)-2-Amino-5-phenylpentanoic acid serves as a valuable tool for understanding structure-activity relationships in proteins and enzymes. Its unnatural side chain can replace natural amino acids in peptide sequences to study the impact of structural modifications on biological function .

The compound may also influence neurotransmitter systems through interactions with amino acid transporters and receptors. Its structural similarity to certain natural amino acids suggests potential applications in neuropharmacology research.

Cell Culture Applications

Amino acid derivatives, including modified forms of (R)-2-Amino-5-phenylpentanoic acid, are commonly used in cell culture as supplements or inducers. These compounds can play roles in protein synthesis, enzyme inhibition, and cellular signaling pathways .

Comparison with Related Compounds

The structural and functional properties of (R)-2-Amino-5-phenylpentanoic acid can be better understood through comparison with related compounds:

CompoundConfigurationKey DifferencesReference
(R)-2-Amino-5-phenylpentanoic acidR at C-2Standard configuration
(S)-2-Amino-5-phenylpentanoic acidS at C-2Opposite stereochemistry
2-Amino-5-phenylpentanoic acid (racemic)Mixed R/SNo stereoselectivity
(R)-2-Amino-5-(4-tolyl)pentanoic acidR at C-2Methyl group on phenyl ring
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acidR at C-2Methoxy group on phenyl ring
(R)-3-Amino-5-phenylpentanoic acidR at C-3Amino group at C-3 instead of C-2

This comparison highlights the importance of both stereochemistry and functional group positioning/modification in determining the biological and chemical properties of these amino acid derivatives.

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